2-Thiolhistidine
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Overview
Description
2-Thiolhistidine is a sulfur-containing amino acid derivative, known for its unique chemical properties and biological significance It is structurally related to histidine, with a thiol group replacing the imidazole ring’s nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiolhistidine can be synthesized through several methods. One common approach involves the reaction of histidine with thiol-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Thiolhistidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Thiolhistidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Thiolhistidine exerts its effects primarily involves its thiol group. This group can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The compound can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Ergothioneine: Another sulfur-containing amino acid derivative with antioxidant properties.
Cysteine: A thiol-containing amino acid that shares some chemical reactivity with 2-Thiolhistidine.
Glutathione: A tripeptide with a thiol group, known for its role in cellular redox balance.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of histidine and a thiol group. This combination allows it to participate in a broader range of chemical reactions and biological processes compared to its analogs .
Properties
CAS No. |
13552-61-9 |
---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12) |
InChI Key |
FVNKWWBXNSNIAR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(NC(=N1)S)CC(C(=O)O)N |
SMILES |
C1=C(NC(=S)N1)CC(C(=O)O)N |
Canonical SMILES |
C1=C(NC(=S)N1)CC(C(=O)O)N |
Synonyms |
2-thiol-L-histidine 2-thiolhistidine histidine-2-thiol |
Origin of Product |
United States |
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